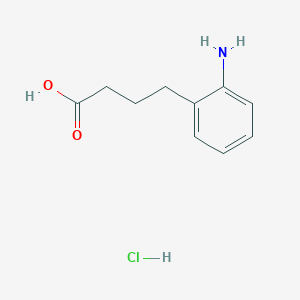

4-(2-Aminophenyl)butyric Acid, Hydrochloride

説明

4-(2-Aminophenyl)butyric Acid, Hydrochloride (CAS 56182-28-6) is an aromatic amino acid derivative characterized by a butyric acid backbone substituted with a 2-aminophenyl group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and biochemical applications. This compound is structurally distinguished by the amino group at the ortho position of the phenyl ring, which influences its electronic properties, reactivity, and intermolecular interactions . It serves as a precursor in synthesizing bioactive molecules, including enzyme inhibitors and prodrugs, due to its ability to act as a substrate or ligand in chiral environments .

特性

IUPAC Name |

4-(2-aminophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFMHKRERKYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50637587 | |

| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56182-28-6 | |

| Record name | 56182-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50637587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Stepwise Reaction Overview

The most detailed preparation method, described in a 2009 patent, involves five sequential steps:

-

Condensation of Benzaldehyde and Ethyl Acetoacetate

Benzaldehyde reacts with ethyl acetoacetate in ethanol under piperidine catalysis (molar ratio 1:0.1–0.3) to form 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester. This step leverages the nucleophilic addition of methyl acetoacetate’s reactive methylene group to benzaldehyde’s aldehyde moiety. Optimal conditions include a 1:2–4 molar ratio of benzaldehyde to ethyl acetoacetate and reflux in ethanol (78°C) for 6–8 hours. -

Decarbonylation with Strong Base

Treating the intermediate with 25–30% aqueous sodium hydroxide at 80–90°C induces decarbonylation, yielding 3-phenylglutaric acid. Steam distillation removes ethanol byproducts, enhancing reaction efficiency. -

Dehydration to Form 3-Phenylglutaric Anhydride

In anhydrous toluene or xylene, 3-phenylglutaric acid undergoes dehydration at 120–140°C using p-toluenesulfonic acid (PTSA) as a catalyst. The reaction forms a cyclic anhydride, critical for subsequent amidation. -

Ammonolysis to 5-Amino-5-oxo-3-phenylpentanoic Acid

Reacting the anhydride with concentrated ammonium hydroxide (28–30%) at 0–5°C introduces an amide group. The exothermic reaction requires careful temperature control to prevent hydrolysis side reactions. -

Oxidation to 4-Amino-3-phenylbutyric Acid

The final oxidation uses sodium hypochlorite (10% w/v) in alkaline conditions (pH 12–13) at 70°C for 50 minutes. Acidification with HCl precipitates the hydrochloride salt, which is purified via recrystallization from water (yield: 76.2%, purity >99%).

Key Data and Conditions

| Step | Reagents/Catalysts | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine, ethanol | 78°C | 8h | 89 |

| 2 | NaOH (25%) | 90°C | 3h | 92 |

| 3 | PTSA, toluene | 130°C | 2h | 85 |

| 4 | NH₄OH (28%) | 5°C | 1h | 88 |

| 5 | NaOCl, NaOH | 70°C | 50m | 76.2 |

Advantages : Scalable to industrial production; uses inexpensive starting materials.

Limitations : Multi-step purification increases complexity; sodium hypochlorite requires careful handling.

Nitrile Hydrolysis Pathway for Laboratory Synthesis

Optimization Insights

-

Catalyst Choice : Lewis acids (e.g., ZnCl₂) accelerate nitrile hydrolysis but risk over-acidification.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nitrile solubility but complicate HCl removal.

-

Purity Challenges : Residual solvents require rigorous drying under vacuum (60°C, 24h).

Comparative Analysis of Methods

化学反応の分析

Types of Reactions

4-(2-Aminophenyl)butyric Acid, Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

科学的研究の応用

Chemical Properties and Structure

4-APAB has the chemical formula C10H14ClNO2 and a molecular weight of 215.68 g/mol. Its structure includes an amine group and a carboxylic acid, which facilitate various chemical interactions, enhancing its solubility and biological activity due to the hydrochloride salt form.

Neuroprotective Properties

Neurodegenerative Diseases

Research has highlighted the potential of 4-APAB in treating neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Studies suggest that 4-APAB may protect neurons from damage and promote survival through mechanisms involving modulation of neuroinflammation and oxidative stress.

Case Study: Neuroprotection Mechanisms

- Study Design : In vitro assays were conducted using neuronal cell lines exposed to oxidative stress.

- Findings : Treatment with 4-APAB resulted in reduced cell death and decreased markers of oxidative stress compared to control groups.

- : These findings suggest that 4-APAB may be a promising candidate for further development as a therapeutic agent for neurodegenerative conditions.

Organic Synthesis Applications

4-APAB serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of chlorambucil, an important anticancer drug used in treating several types of malignancies .

Synthesis Pathway

The synthesis of 4-APAB typically involves multi-step organic reactions. A simplified pathway includes:

- Starting Material : 4-(4-Aminophenyl)butanoic acid.

- Reagents : Methanol, sulfuric acid, and hydrogen chloride.

- Procedure : Refluxing the mixture followed by purification steps to yield high-purity 4-APAB.

Interaction Studies

Preliminary studies have focused on the binding affinity of 4-APAB to various receptors associated with neuroprotection. The compound appears to interact with neurotransmitter systems, potentially influencing signaling pathways critical for neuronal health . Further investigations are necessary to fully elucidate these interactions.

作用機序

The mechanism of action of 4-(2-Aminophenyl)butyric Acid, Hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular processes. These interactions can result in various biological effects, such as modulation of signaling pathways, changes in gene expression, and alterations in cellular metabolism .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 4-(2-Aminophenyl)butyric Acid, Hydrochloride with structurally related compounds, focusing on molecular features, synthesis, and applications:

Key Insights :

Positional Isomerism: The ortho vs. meta aminophenyl substitution (e.g., CAS 56182-28-6 vs. 91843-18-4) significantly alters steric and electronic profiles.

Chirality: Compounds like (R)-4-Amino-3-phenylbutyric Acid, HCl (CAS 3060-41-1) demonstrate enantioselective biological activity, such as binding to GABA receptors, which is absent in racemic mixtures .

Functional Group Modifications: Bromine substitution (e.g., in CAS 335.6 g/mol derivative) enhances electrophilicity, making such compounds useful in cross-coupling reactions for drug discovery . Benzylamino derivatives (e.g., 4-(Benzylamino)butyric Acid, HCl) show improved lipophilicity, aiding blood-brain barrier penetration .

Synthesis Methods: Acid hydrolysis of nitrone intermediates (e.g., trichloroacetyl chloride with THF/HCl) is a common route for aminophenylbutyric acid derivatives, yielding ~50% purity . Convergent synthetic pathways (e.g., Williamson etherification) are employed for phenoxyalkanoic acid analogs, enabling scalable production .

Applications: Prodrug Development: 4-(2-Aminophenyl)butyric Acid, HCl is used in nasal-administered prodrugs for targeted brain delivery due to its pH-responsive solubility . Material Science: Derivatives like 4-(Dimethylamino)butyric Acid, HCl (CAS MFCD04039396) are key in synthesizing micelles for drug encapsulation .

Research Findings and Data

Physicochemical Properties :

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 4-(2-Aminophenyl)butyric Acid, HCl is soluble in polar solvents (e.g., water, DMSO), whereas its free base form requires organic solvents .

- Stability : Compounds with electron-withdrawing groups (e.g., bromine in CAS 335.6 g/mol) show enhanced thermal stability, with decomposition temperatures >200°C .

生物活性

4-(2-Aminophenyl)butyric Acid, Hydrochloride (commonly referred to as 4-APAB) is a synthetic compound with significant potential in neuropharmacology. Its structural characteristics include an amine group and a carboxylic acid, which facilitate various biological interactions. This article explores the biological activity of 4-APAB, focusing on its neuroprotective properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- Solubility : Enhanced solubility due to hydrochloride form

The unique structure of 4-APAB allows it to participate in diverse chemical reactions, including nucleophilic reactions facilitated by its amine group and acid-base interactions due to its carboxylic acid.

Neuroprotective Properties

Research indicates that 4-APAB exhibits notable neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).

- Modulation of Neuroinflammation : 4-APAB may reduce inflammatory responses in neuronal tissues, which is critical in neurodegenerative conditions.

- Oxidative Stress Reduction : The compound appears to mitigate oxidative stress, a significant contributor to neuronal damage.

- Neuronal Survival Promotion : Studies suggest that 4-APAB enhances the survival of neurons under stress conditions.

Research Findings

Several studies have investigated the biological activity of 4-APAB:

- In vitro Studies : Cell culture experiments demonstrate that 4-APAB can protect neuronal cells from apoptosis induced by oxidative stress agents.

- Animal Models : In vivo studies using rodent models of AD and PD have shown that administration of 4-APAB leads to improved cognitive function and reduced neurodegeneration markers.

Case Study: Neuroprotection in Alzheimer’s Disease

A pivotal study evaluated the effects of 4-APAB on a mouse model of Alzheimer's disease. The results indicated:

- A significant reduction in amyloid-beta plaques.

- Improved performance in memory tests.

- Decreased levels of pro-inflammatory cytokines in brain tissues.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-APAB, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Aminophenyl)butanoic Acid | Similar amine and carboxylic acid | Slightly different carbon chain length |

| 3-(Aminophenyl)butanoic Acid | Similar core structure | Different position of amino group on the phenyl ring |

| 4-(Phenyl)butanoic Acid | Lacks amino functional group | Does not exhibit neuroprotective properties |

4-APAB is distinguished by its specific amino substitution on the phenyl ring, which imparts unique biological activities not observed in structurally similar compounds.

Pharmacological Potential

Given its biological activity, 4-APAB holds promise for therapeutic applications:

- Neurodegenerative Diseases : Potential treatment for AD and PD through neuroprotection.

- Anxiolytic Effects : Similar compounds like Phenibut (β-Phenyl-GABA) suggest potential anxiolytic properties due to GABA receptor modulation.

Q & A

Q. What are the recommended methods for synthesizing 4-(2-Aminophenyl)butyric Acid, Hydrochloride with high enantiomeric purity?

Methodological Answer: Synthesis of enantiomerically pure this compound requires asymmetric catalysis or chiral resolution techniques. For example, enantioselective hydrogenation of ketone intermediates using chiral catalysts (e.g., Ru-BINAP complexes) can yield the desired (R)- or (S)-enantiomers. Alternatively, diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) can separate enantiomers post-synthesis . Key steps include:

Q. How can researchers determine the purity and structural integrity of this compound?

Methodological Answer: Purity and structural validation require a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (0.1% TFA) gradients. Purity ≥95% is typical for research-grade material .

- NMR Spectroscopy : and NMR to confirm proton environments and carbon骨架. For example, the aromatic protons (6.8–7.4 ppm) and α-carboxylic acid proton (~12.5 ppm) are critical markers .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 250.12) .

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| pKa (acidic) | ~10.27 | Potentiometric titration |

| LogD (pH 7.4) | 0.09 | Shake-flask method |

| Solubility (H₂O) | 25 mg/mL (25°C) | Gravimetric analysis |

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

Methodological Answer: Yield optimization involves:

- Stepwise Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., ketone or ester precursors) and adjust reaction times/temperatures .

- Catalyst Screening : Test palladium or ruthenium catalysts for hydrogenation steps. For example, Pd/C (10% w/w) in methanol under 50 psi H₂ achieves >80% conversion .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity intermediates .

Q. How should researchers address discrepancies in biological activity between batches of this compound?

Methodological Answer: Batch variability often stems from impurities or stereochemical inconsistencies. Mitigation strategies include:

Q. What analytical techniques resolve stereochemical configurations in derivatives of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis definitively assigns absolute configuration (e.g., (R)- vs. (S)-enantiomers) .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT simulations) for chiral centers .

- Vibrational Optical Activity (VOA) : Raman optical activity (ROA) to distinguish diastereomers in solution phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。